molecular formula C6H15AuBr3P B228117 Triethylphosphine gold bromide CAS No. 14243-60-8

Triethylphosphine gold bromide

Cat. No.: B228117
CAS No.: 14243-60-8
M. Wt: 554.84 g/mol
InChI Key: JELHWNHHIOMFRD-UHFFFAOYSA-K
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Description

Triethylphosphine gold bromide is a coordination compound consisting of a gold(I) center coordinated to a triethylphosphine ligand and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylphosphine gold bromide can be synthesized through the reaction of gold(I) bromide with triethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the gold(I) center. The general reaction is as follows:

AuBr+P(C2H5)3[Au(P(C2H5)3)Br]\text{AuBr} + \text{P(C}_2\text{H}_5\text{)}_3 \rightarrow \text{[Au(P(C}_2\text{H}_5\text{)}_3\text{)Br]} AuBr+P(C2​H5​)3​→[Au(P(C2​H5​)3​)Br]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard laboratory techniques such as Schlenk line techniques to maintain an inert atmosphere and prevent contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).

    Substitution: The bromide ligand can be substituted with other ligands, such as chloride or iodide, under appropriate conditions.

    Reduction: The compound can be reduced back to elemental gold under strong reducing conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include halogens and peroxides.

    Substitution: Ligand exchange reactions can be facilitated by using halide salts or other nucleophiles.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Major Products:

    Oxidation: Gold(III) complexes.

    Substitution: Gold(I) complexes with different ligands.

    Reduction: Elemental gold.

Scientific Research Applications

Chemistry: Triethylphosphine gold bromide is used as a catalyst in various organic reactions, including cycloisomerization and hydroamination. Its ability to activate π-systems makes it valuable in synthetic chemistry.

Biology and Medicine: Gold(I) complexes, including this compound, have shown potential as anticancer agents. They can inhibit enzymes such as thioredoxin reductase, which is overexpressed in many cancers .

Industry: The compound is used in the electronics industry for the deposition of gold films and in the synthesis of gold nanoparticles .

Mechanism of Action

Triethylphosphine gold bromide exerts its effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells. By inhibiting this enzyme, the compound induces oxidative stress, leading to cell death in cancer cells . Additionally, the gold(I) center can interact with sulfur-containing proteins, further disrupting cellular functions .

Comparison with Similar Compounds

    Auranofin: A gold(I) complex with a triethylphosphine ligand and a thioglucose ligand.

    Chloro(triphenylphosphine)gold(I): Another gold(I) complex with a triphenylphosphine ligand and a chloride ligand.

Uniqueness: Triethylphosphine gold bromide is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other gold(I) complexes. Its ability to undergo ligand exchange and its catalytic properties make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

gold(3+);triethylphosphane;tribromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.Au.3BrH/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;3*1H/q;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHWNHHIOMFRD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.[Br-].[Br-].[Br-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AuBr3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931444
Record name Gold(3+) bromide--triethylphosphane (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14243-60-8
Record name Triethylphosphine gold bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold(3+) bromide--triethylphosphane (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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